Scabraside

描述

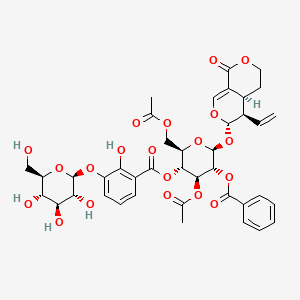

Structure

3D Structure

属性

IUPAC Name |

(3S,4R)-4-ethenyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,6-dihydro-3H-pyrano[3,4-c]pyran-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O9/c1-2-7-8-3-4-22-14(21)9(8)6-23-15(7)25-16-13(20)12(19)11(18)10(5-17)24-16/h2-3,6-7,10-13,15-20H,1,4-5H2/t7-,10-,11-,12+,13-,15+,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUAGQYUORDTXOR-GPQRQXLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1C(OC=C2C1=CCOC2=O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H]1[C@@H](OC=C2C1=CCOC2=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40878043 | |

| Record name | Gentiopicrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40878043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20831-76-9 | |

| Record name | Gentiopicroside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20831-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gentiopicrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020831769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gentiopicrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40878043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GENTIOPICRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WE09Z21RC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Distribution of Scabraside

Primary Biological Sources: Holothuria scabra

Holothuria scabra, commonly known as the sandfish sea cucumber, is a prominent marine source of triterpene glycosides referred to as Scabrasides. This species is widely distributed throughout the Indo-Pacific region, spanning latitudes between 30° N and 30° S ajol.inforesearchgate.net.

Key Scabraside compounds identified in Holothuria scabra include this compound A and this compound D. This compound A is classified as a saponin (B1150181) researchgate.net, while this compound D is specifically characterized as a sulfated triterpene glycoside researchgate.netthegoodscentscompany.commitoproteome.orglabsolu.ca. Research indicates that this compound D is extracted from Holothuria scabra researchgate.netthegoodscentscompany.commitoproteome.orglabsolu.ca. These compounds are part of a broader class of saponins (B1172615), which are amphiphilic molecules often associated with membranolytic properties and various biological activities researchgate.net.

Table 1: this compound Compounds Identified in Holothuria scabra

| Compound Name | Chemical Class | Key Characteristics |

| This compound A | Saponin | Triterpene glycoside researchgate.net |

| This compound D | Sulfated triterpene glycoside | Extracted from Holothuria scabra researchgate.netthegoodscentscompany.commitoproteome.orglabsolu.ca |

Other Identified Holothuria Species Exhibiting this compound Presence

Beyond Holothuria scabra, other species within the Holothuria genus have also been reported to contain this compound compounds. This compound D, for instance, has been detected in Holothuria lessoni plantaedb.com. Furthermore, this compound A and this compound B have been identified in Holothuria leucospilota nih.gov. The presence of this compound B, alongside 17-Hydroxy fuscocineroside B and 25-Hydroxy fuscocinerosiden B, has been noted as possibilities in Holothuria algeriensis and Holothuria arguinensis nih.gov.

Table 2: Occurrence of this compound Compounds in Other Holothuria Species

| Compound Name | Holothuria Species |

| This compound A | Holothuria leucospilota nih.gov |

| This compound B | Holothuria leucospilota nih.gov, Holothuria algeriensis (possible) nih.gov, Holothuria arguinensis (possible) nih.gov |

| This compound D | Holothuria lessoni plantaedb.com |

Occurrence in Non-Marine Organisms (e.g., Gentiana, Selaginella)

The term "this compound" also applies to chemically distinct compounds found in terrestrial flora.

Gentiana : A compound named this compound, which is an acyl secoiridoid glucoside, has been isolated from the rhizomes and roots of Gentiana scabra var. Buergeri uni.luresearchgate.netnih.gov. This Gentiana-derived this compound is distinct in its chemical structure from the triterpene glycosides found in sea cucumbers uni.luresearchgate.netnih.gov. PubChem records indicate that this compound (CID 159134) is reported in Gentiana scabra and has a molecular formula of C40H44O20.

Selaginella : this compound B, identified as a flavonoid glycoside, has been isolated from various plant species, including those belonging to the genus Selaginella. Specifically, Selaginella tamariscina is noted as a source of "this compound". This compound B possesses a molecular formula of C27H30O15.

Table 3: Occurrence of this compound Compounds in Non-Marine Organisms

| Compound Name | Organism | Chemical Class |

| This compound | Gentiana scabra var. Buergeri uni.luresearchgate.netnih.gov | Acyl secoiridoid glucoside uni.luresearchgate.netnih.gov |

| This compound B | Selaginella species, Selaginella tamariscina | Flavonoid glycoside |

Compound Names and PubChem CIDs

Isolation and Structural Elucidation Methodologies for Scabraside

Chromatographic Separation Techniques

Chromatography is fundamental to separating Scabraside from the complex mixture of compounds present in sea cucumber extracts. The process typically involves an initial crude extraction, often with ethanol (B145695) or methanol (B129727), followed by various chromatographic steps to achieve high purity. nih.govnih.gov

Column Chromatography Applications

Open column chromatography serves as a primary and essential step in the purification of this compound and related saponins (B1172615). mdpi.comnih.gov This technique is used for the initial fractionation of crude extracts, separating compounds based on their differential adsorption to a stationary phase.

In a typical procedure, a crude methanolic or ethanolic extract of sea cucumber tissue is first subjected to liquid-liquid partitioning to enrich the saponin-containing fraction. nih.govnih.gov This enriched fraction is then loaded onto a column packed with a stationary phase like silica (B1680970) gel or a polymeric adsorbent such as Diaion HP-20. mdpi.comnih.gov A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is used to separate the mixture into different fractions. For instance, an elution might begin with 100% water and progressively change to 100% methanol. mdpi.com The resulting fractions are collected and monitored by methods like Thin-Layer Chromatography (TLC) to identify those containing the target saponins. nih.gov Fractions with similar profiles are then pooled for further purification. mdpi.com

| Parameter | Description | Source |

| Stationary Phase | Silica gel (100–200 µm), Diaion HP 20 | mdpi.comnih.gov |

| Mobile Phase | Gradient systems, e.g., Water:Methanol (H₂O:MeOH) or Petroleum Ether:Ethyl Acetate | mdpi.comresearchgate.net |

| Sample Loading | Crude or saponin-enriched extract mixed with silica gel | researchgate.net |

| Monitoring | Thin-Layer Chromatography (TLC) | nih.gov |

High-Performance Liquid Chromatography (HPLC) Techniques

Following initial separation by column chromatography, High-Performance Liquid Chromatography (HPLC) is employed for the fine purification of this compound. spkx.net.cn Preparative and semi-preparative HPLC are powerful tools for isolating individual saponins with high purity from the enriched fractions. nih.govresearchgate.net

Reversed-phase columns, such as C18, are commonly used for this purpose. nih.gov The separation is achieved using a mobile phase gradient, often consisting of water and acetonitrile, with additives like formic acid to improve peak shape and resolution. nih.govmdpi.com The eluent is monitored by detectors such as Diode-Array Detectors (DAD) or Evaporative Light Scattering Detectors (ELSD) to identify and collect the peaks corresponding to individual compounds. nih.govtubitak.gov.tr The high resolution of HPLC allows for the separation of structurally similar saponins, which is crucial for obtaining pure this compound for subsequent structural analysis. figshare.com A related technique, High-Performance Centrifugal Partition Chromatography (HPCPC), has also been effectively used for purifying saponin-enriched mixtures with high recovery. nih.govnih.gov

| Technique | Column | Mobile Phase | Detection | Source |

| Semi-Preparative HPLC | Phenomenex Luna C18 | Water + 0.1% Formic Acid (A) and Acetonitrile + 0.1% Formic Acid (B) | DAD, MS | nih.gov |

| HPCPC | Not specified | Chloroform-Methanol-Water (7:13:8) | TLC of fractions | nih.gov |

Spectroscopic and Spectrometric Characterization Approaches

Once a pure sample of this compound is obtained, its chemical structure is determined using a combination of spectroscopic and spectrometric methods. These techniques provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and indispensable tool for the complete structural elucidation of complex natural products like this compound. nih.govbohrium.com While NMR requires high-purity samples, it provides comprehensive structural details. mdpi.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized.

1D NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13) NMR, provide initial information on the types and numbers of protons and carbons in the molecule, helping to identify the monosaccharide units and features of the aglycone. nih.govbohrium.com 2D NMR techniques are then used to establish the connectivity and spatial relationships between atoms. springernature.com Experiments such as COSY (Correlation Spectroscopy) help identify proton-proton couplings within sugar rings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with their directly attached carbons and with carbons two or three bonds away, respectively. This information is critical for determining the sequence of the sugar chain and how it connects to the aglycone. researchgate.net

| NMR Experiment | Information Obtained | Source |

| ¹H NMR | Number and type of protons, anomeric configurations | bohrium.com |

| ¹³C NMR | Number and type of carbons, ring size | bohrium.com |

| 2D-COSY | ¹H-¹H correlations (connectivity within sugar units) | semanticscholar.org |

| 2D-HSQC/HMBC | ¹H-¹³C correlations (glycosidic linkages, aglycone structure) | researchgate.net |

Mass Spectrometry (MS) Techniques for Molecular and Fragment Identification

Mass spectrometry (MS) is a crucial technique used alongside NMR to confirm the molecular weight and deduce structural features of this compound. researchgate.net "Soft" ionization techniques are particularly useful as they generate intact molecular ions with minimal fragmentation. nih.gov

In the analysis of saponins, Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed. nih.govmdpi.com Saponins like this compound are often detected as sodium adducts [M+Na]⁺ in the positive ion mode. nih.govnih.gov Tandem mass spectrometry (MS/MS) experiments are then performed on these molecular ions. The resulting fragmentation patterns, which typically involve the cleavage of glycosidic bonds, provide valuable information about the sequence of the sugar units in the oligosaccharide chain and the structure of the aglycone. mdpi.comresearchgate.net

The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful method for the rapid analysis and identification of this compound within complex mixtures, a process often referred to as dereplication. mdpi.com This technique allows for the separation of components by HPLC immediately before they are introduced into the mass spectrometer for analysis. nih.gov

LC-MS systems, such as LC-ESI-MS, can provide retention times, molecular weights, and fragmentation data for multiple compounds in a single run. mdpi.com High-resolution mass spectrometers, like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, provide highly accurate mass measurements, which allows for the determination of the elemental composition of the parent molecule and its fragments. nih.govlcms.cz This data is invaluable for tentatively identifying known saponins like this compound and for characterizing new, related structures in sea cucumber extracts. nih.gov

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a crucial soft ionization technique employed in the structural analysis of triterpene glycosides like this compound. This method is particularly valuable for determining the molecular weights of these large, non-volatile molecules with minimal fragmentation. nih.govnih.gov In the analysis of saponin (B1150181) extracts from Holothuria scabra, the sea cucumber species from which this compound is isolated, MALDI-MS is used to generate a profile of the various saponin congeners present. researchgate.netmdpi.com

The process involves embedding the saponin sample in a crystalline matrix, such as dihydroxybenzoic acid (DHB). nih.gov A pulsed laser irradiates the matrix, which absorbs the energy and causes the desorption and ionization of the analyte molecules. The resulting ions, typically sodium adducts ([M+Na]⁺) for saponins due to the high affinity of alkali cations for these glycosides, are then accelerated into a time-of-flight (TOF) mass analyzer. mdpi.comnih.gov The analyzer measures the mass-to-charge ratio (m/z) of the ions, providing a detailed mass spectrum of the sample.

High-Resolution Mass Spectrometry (HRMS) coupled with MALDI allows for accurate mass measurements, which are essential for determining the elemental composition of the detected saponins. nih.govnih.gov For instance, in the analysis of saponins from H. scabra viscera, MALDI-HRMS has been used to establish the elemental compositions of various sulfated saponins present in the extract. nih.gov By comparing the accurate mass measurements with calculated theoretical masses, researchers can confidently identify the molecular formulas of compounds within the complex mixture. Tandem MS (MS/MS) experiments can also be performed to induce fragmentation, offering insights into the structure of the aglycone and the sequence of sugar units in the oligosaccharide chain. nih.gov

The table below presents data from a MALDI-HRMS analysis of saponin compositions found in Holothuria scabra viscera, the natural source of this compound. The elemental compositions are representative of the types of saponins identified in this organism.

Table 1: MALDI-HRMS Data for Saponin Compositions from Holothuria scabra Viscera

| Composition | Elemental Formula | Theoretical m/z [M-H+2Na]⁺ |

|---|---|---|

| A | C₅₄H₈₆O₂₇S | 1225.5033 |

| B | C₅₄H₈₆O₂₆S | 1209.5084 |

| C | C₅₄H₈₆O₂₅S | 1193.5135 |

| D | C₄₁H₆₄O₁₇S | 887.3766 |

| E | C₄₁H₆₄O₁₆S | 871.3817 |

This table is based on data presented in the study of saponins from Holothuria scabra viscera. nih.gov

Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS)

Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS) is a powerful analytical technique for the separation, detection, and tentative identification of complex mixtures of natural products, including saponins like this compound from sea cucumbers. researchgate.netmdpi.com The UPLC system utilizes columns with sub-2 µm particles, which provides higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. researchgate.net This high separation efficiency is critical for resolving the numerous, often isomeric, saponin congeners present in crude extracts of Holothuria species. mdpi.com

In the analysis of saponins, a reversed-phase column, such as a C18, is typically used for chromatographic separation. researchgate.net The mobile phase usually consists of a gradient mixture of water and an organic solvent like acetonitrile, often with an acid modifier such as formic acid (FA) to improve peak shape and ionization efficiency. mdpi.com The gradient elution allows for the effective separation of compounds with a wide range of polarities, which is characteristic of saponin extracts.

Following separation by UPLC, the eluent is introduced into a high-resolution mass spectrometer. Electrospray ionization (ESI) is a common interface used for this purpose, as it is a soft ionization technique suitable for polar and thermally labile molecules like saponins. mdpi.com The HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions and the tentative identification of compounds by comparing experimental m/z values with those in chemical databases or literature. mdpi.comresearchgate.net The system can be operated in different modes, such as MSe, which simultaneously acquires data for molecular ions and their fragments, providing structural information in a single run. mdpi.com This methodology has been successfully applied to profile the saponin content in the body wall of Holothuria atra, a species closely related to H. scabra, leading to the tentative identification of numerous triterpene glycosides. mdpi.comresearchgate.net

The table below outlines the typical parameters for a UPLC-HRMS method used in the profiling of saponins from Holothuria species.

Table 2: UPLC-HRMS Parameters for Saponin Analysis in Holothuria Species

| Parameter | Specification |

|---|---|

| Chromatography System | Waters Acquity UPLC |

| Column | Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 mm × 50 mm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 3% B (0–1 min), to 100% B (17–19 min), back to 3% B (21–25 min) |

| Flow Rate | 0.4 mL/min |

| Mass Spectrometer | Waters Xevo G2-S QTOF |

| Ionization Mode | ESI Positive and Negative |

| Source Temperature | 120 °C |

| Desolvation Temperature | 550 °C |

| Mass Scan Range | m/z 50 to 1500 |

This table is based on the methodology used for the analysis of saponins in Holothuria atra. mdpi.com

Biosynthetic Pathways of Scabraside

Triterpenoid (B12794562) Biosynthesis in Marine Organisms

Sea cucumbers, belonging to the phylum Echinodermata, are known to produce triterpenoid saponins (B1172615), a class of secondary metabolites with diverse structures and biological activities nih.govnih.govfishersci.se. The biosynthetic pathway for these saponins in echinoderms, such as Holothuria scabra, shows high conservation with the pathways observed in plants, despite a billion years of evolutionary divergence nih.gov.

The biosynthesis of triterpenoid saponins, including Scabraside, initiates with Acetyl-CoA as a crucial precursor nih.govnih.govfishersci.cathegoodscentscompany.comnih.gov. Acetyl-CoA enters the mevalonate (B85504) (MVA) pathway, a cytosolic route, to generate isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) fishersci.cathegoodscentscompany.comnih.gov. These C5 isoprene (B109036) units are the fundamental building blocks for all isoprenoids, including the C30 triterpenoid scaffold fishersci.cathegoodscentscompany.comnih.gov.

Following the formation of isoprene units, two molecules of farnesyl pyrophosphate (FPP), a C15 intermediate, condense to form the C30 triterpene Squalene (B77637), catalyzed by squalene synthase fishersci.cametabolomicsworkbench.org. Squalene is then converted into 2,3-oxidosqualene (B107256) by the enzyme squalene epoxidase fishersci.cametabolomicsworkbench.orgwikipedia.org. This 2,3-oxidosqualene serves as a common precursor for various triterpenoids and sterols fishersci.canih.govmetabolomicsworkbench.orgwikipedia.orgwikipedia.orgguidetopharmacology.orgnih.govnih.gov. The subsequent cyclization of 2,3-oxidosqualene, catalyzed by oxidosqualene cyclases (OSCs), represents the first diversifying step in triterpenoid biosynthesis, leading to the formation of a wide array of different triterpene structures nih.govnih.govnih.govmetabolomicsworkbench.orgwikipedia.orgguidetopharmacology.org. In the context of saponin (B1150181) biosynthesis, this cyclization is critical for establishing the core triterpenoid skeleton wikipedia.orgnih.gov.

Genomic and Transcriptomic Approaches to Saponin Biosynthesis

Genomic and transcriptomic approaches have been instrumental in elucidating the saponin biosynthetic pathways in sea cucumbers. Comparative transcriptome analysis, particularly between the body wall and radial nerve tissue of Holothuria scabra, has provided insights into genes associated with secondary metabolite biosynthesis nih.govwikipedia.org. This approach has helped identify the presence of genes involved in upstream saponin precursor production within the body wall nih.govwikipedia.org. Furthermore, genomic sequencing in other sea cucumber species has led to the discovery of oxidosqualene cyclases (OSCs) wikipedia.orgmdpi.com.

Through transcriptomic analysis of the Holothuria scabra body wall, several core biosynthetic enzymes involved in the triterpenoid saponin pathway have been identified. These include thiolase, hydroxymethylglutaryl (HMG) CoA synthase, HMG CoA reductase, mevalonate kinase, phosphomevalonate kinase, farnesyl pyrophosphate, squalene synthase, and squalene epoxidase nih.govnih.gov. These enzymes are crucial for the production of upstream saponin precursors nih.govnih.gov.

While core biosynthetic enzymes have been identified, the downstream triterpene-modifying or "tailoring" enzymes responsible for the immense structural diversity of saponins in sea cucumbers largely remain unknown nih.govnih.govwikipedia.org. These enzymes include cytochrome P450s (CYP450s), sugar transferases (e.g., UDP-glycosyltransferases, UGTs), and acyltransferases nih.govnih.govwikipedia.org. In general triterpenoid biosynthesis, P450s are known to perform oxidative modifications, such as hydroxylation, epoxidation, and desaturation, creating functional groups that allow for further modification metabolomicsworkbench.orgwikipedia.orgbidd.groupwikipedia.orgqmclab.com. Sugar transferases facilitate glycosylation, attaching sugar moieties to the aglycone, while acyltransferases mediate acylation metabolomicsworkbench.orgwikipedia.orgbidd.group. Unraveling these tailoring enzyme genes in sea cucumber triterpenoid saponin synthesis could be achieved through more in-depth comparative transcriptomics and targeted gene knockout studies nih.govnih.gov.

Tissue-Specific Saponin Production (e.g., Holothuria scabra Body Wall)

Saponins are produced in various tissues and organs of sea cucumbers, with the body wall being a significant site of production nih.govnih.govnih.govthegoodscentscompany.comnih.gov. For instance, this compound A and this compound B have been identified in the body wall and other organs of Holothuria scabra nih.govwikipedia.org. Research indicates that the body wall of H. scabra contains a mean concentration of approximately 1 g/kg of wet tissue of major saponins thegoodscentscompany.comnih.gov. Saponin content can vary depending on the specific body compartment or tissue, with high concentrations also found in Cuvierian tubules, which are defense organs nih.govnih.gov.

Table 1: Saponin Concentration in Holothuria scabra Body Wall

| Tissue/Organ | Saponin Concentration (mean) | Unit | Source |

| Holothuria scabra Body Wall | ~1 | g/kg tissue (wet weight) | thegoodscentscompany.comnih.gov |

Biological Activities and Pharmacological Potentials of Scabraside

Antineoplastic and Cytotoxic Activities

Anti-Metastatic Effects

Inhibition of Cell Migration and Invasion

Scabraside D has been shown to significantly inhibit the migration and invasion capabilities of various cancer cells. In studies involving human cholangiocarcinoma (HuCCA) cells, this compound D treatment led to a dose-dependent decrease in cell viability and migration nih.govnih.gov. The compound's ability to impede the invasive and metastatic potential of HuCCA tumor xenografts has also been demonstrated researchgate.net. This inhibitory effect on cell migration and invasion is intricately linked to its modulation of key proteolytic enzymes, as detailed in Section 5.1.3.3 researchgate.net.

Suppression of Lymphangiogenesis and Angiogenesis

A crucial aspect of this compound D's anticancer potential lies in its capacity to suppress lymphangiogenesis and angiogenesis, processes vital for tumor growth and metastasis. Research indicates that this compound D inhibits lymphangiogenesis, a process involving the formation of new lymphatic vessels researchgate.netnih.govqmclab.comnih.gov. Immunohistochemical analyses have revealed that this compound D significantly reduces lymphatic vessel density (LVD) nih.govqmclab.comnih.gov. Furthermore, treatment with this compound D leads to a significant decrease in the gene expression of Vascular Endothelial Growth Factor C (VEGF-C) researchgate.netnih.govqmclab.comnih.gov. VEGF-C is a critical regulatory factor for cancer lymphangiogenesis and plays a major role in lymphatic cancer metastasis researchgate.net. Beyond lymphangiogenesis, VEGF-C also promotes the formation of VEGFR-2/VEGFR-3 heterodimers, and VEGFR-3 signaling can contribute to angiogenesis in tumors, where the receptor is expressed on tumor blood vessels researchgate.net.

Modulation of Matrix Metalloproteinase (MMP-9) and Urokinase-type Plasminogen Activator (uPA)

This compound D exerts its anti-invasive and anti-metastatic effects, in part, through the modulation of Matrix Metalloproteinase-9 (MMP-9) and Urokinase-type Plasminogen Activator (uPA). Studies have shown that this compound D treatment significantly decreases the gene expression of both MMP-9 and uPA researchgate.netnih.govqmclab.comnih.gov. These enzymes are crucial for the degradation of the extracellular matrix (ECM) and basement membrane, playing significant roles in the invasion and metastasis of cancer cells researchgate.netnih.gov. The suppression of MMP-9 and uPA gene levels by this compound D is attributed to its observed decrease in the activation of inducible nitric oxide synthase (iNOS) and Signal Transducer and Activator of Transcription 3 (STAT-3) researchgate.net.

Cell Cycle Arrest Mechanisms

This compound D has been demonstrated to induce apoptosis, a form of programmed cell death, in human cholangiocarcinoma (HuCCA) cells nih.govnih.govnih.govqmclab.comnih.gov. The induction of apoptosis by this compound D is characterized by several morphological and molecular changes, including cell shrinkage, nuclear condensation, nuclear fragmentation, and DNA fragmentation observed in TUNEL assays nih.govnih.govqmclab.comnih.gov. At the molecular level, this compound D effectively decreases the expression of the anti-apoptotic protein Bcl-2 while increasing the gene expression levels of pro-apoptotic caspase-3 and Bax nih.govnih.govqmclab.comnih.gov. These cellular events often signify a disruption of the cell cycle, leading to the inhibition of uncontrolled cell proliferation. Cell cycle arrest mechanisms generally involve the inhibition of cyclin-dependent kinase (CDK) activity, particularly the G1 kinases CDK4 and CDK6, which are critical for promoting cell cycle entry. The activation of DNA damage response pathways, such as the p53-p21 pathway, is also a recognized theme in inducing cell cycle arrest.

Target Cancer Cell Lines in Preclinical Studies

Preclinical studies have investigated the efficacy of this compound D across a diverse range of cancer cell lines, highlighting its broad-spectrum anticancer potential.

Table 1: Target Cancer Cell Lines in Preclinical Studies of this compound D

| Cancer Type | Cell Line(s) | Reference(s) |

| Human Cholangiocarcinoma | HuCCA | nih.govnih.govresearchgate.netnih.govqmclab.comnih.gov |

| Leukemic Cells | P-388 (mouse leukemic cells) | nih.gov |

| Lung Cancer | A-549 (human lung cancer cell) | nih.gov |

| Gastric Cancer | MKN-28 (gastric cancer cell) | nih.gov |

| Colorectal Cancer | HCT-116 (human colorectal cancer cell) | nih.gov |

| Breast Cancer | MCF-7 (human breast cancer cell) | nih.gov |

| MDA-MB-231 (breast cancer) | ||

| T47D (breast cancer) | ||

| Hepatocellular Carcinoma | Hep-G2 (hepatoma cancer) | |

| Prostate Cancer | LNCaP, human prostate cancer cells | |

| Glioblastoma | A172, U87MG (human glioblastoma cell lines) | |

| Epidermoid Carcinoma | KB | |

| Melanoma | SK-Mel2 |

Anti-inflammatory Activities

Beyond its anticancer properties, this compound D, along with other active compounds from Holothuria scabra, demonstrates significant anti-inflammatory activities. Studies suggest its potential as an anti-inflammatory agent. Extracts of Holothuria scabra, from which this compound D is derived, have shown strong activity against nitric oxide (NO) radicals. This anti-inflammatory potential is further supported by its predicted ability to inhibit the activity of inducible nitric oxide synthase (iNOS) proteins.

Modulation of Inflammatory Signaling Pathways (e.g., iNOS, STAT-3)

This compound D's anti-inflammatory effects are closely associated with its modulation of key inflammatory signaling pathways, particularly those involving iNOS and STAT-3. Quantitative real-time PCR analyses have shown that this compound D significantly decreases the gene expression of both iNOS and STAT-3 researchgate.netnih.govqmclab.comnih.gov. The suppression of iNOS and STAT-3 expression is crucial, as these pathways are implicated in various inflammatory processes and contribute to the invasive potential of cancer cells by activating proteolytic enzymes such as MMP-9 researchgate.netnih.gov. STAT-3, as a downstream intracellular effector of inflammatory factors, plays a significant role in regulating cell proliferation, migration, and apoptosis. Inhibition of STAT-3 signaling pathways has been shown to reduce pro-inflammatory factors, including iNOS, Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). Furthermore, in silico studies suggest that this compound D may bind to the active site of the Nuclear Factor-kappa B (NFκB) protein, indicating another potential mechanism for its anti-inflammatory and anticancer effects.

Inhibition of Nuclear Factor Kappa-light-chain-enhancer of Activated B cells (NFκB)

This compound D has demonstrated potential as an inhibitor of Nuclear Factor Kappa-light-chain-enhancer of Activated B cells (NFκB), a crucial transcription factor involved in regulating inflammation and carcinogenesis nih.govnih.govresearchgate.netresearchgate.net. In silico studies, utilizing molecular docking and molecular dynamics simulations, indicate that this compound D may bind to the active site of the NFκB protein nih.govnih.govresearchgate.net. This binding mechanism is similar to that of caffeic acid phenethyl ester (CAPE), a known NFκB inhibitor, which was used as a positive control in these studies nih.govnih.govresearchgate.net.

The molecular docking results showed that this compound D can form stable complexes with NFκB, with binding affinity values comparable to or lower than CAPE nih.govnih.gov. Lower binding affinity values (kcal/mol) suggest reduced desolvation energy and greater stability of the ligand-protein complex nih.gov. Molecular dynamic simulations further supported the stability of the interaction between NFκB and this compound D for up to 70 nanoseconds, with minimal fluctuations in RMSD values nih.gov. These findings predict that this compound D could serve as an NFκB inhibitor, suggesting its potential as an anti-inflammatory and anticancer agent by targeting pathways related to inflammation and cancer development nih.govnih.govresearchgate.net.

Table 1: Binding Affinity of this compound D with NFκB (In Silico)

| Compound | Binding Affinity (kcal/mol) | Reference |

| This compound D | -6.6 to -7.2 | nih.govnih.gov |

| CAPE (Control) | -5.8 | nih.govnih.gov |

Antioxidant Activities

This compound, particularly from Holothuria scabra, exhibits antioxidant properties, which are crucial for mitigating oxidative stress and its associated diseases nih.govqmclab.combioregistry.io. Studies on the methanol (B129727) extract of H. scabra, which contains this compound, have shown strong scavenging activity against nitric oxide (NO) radicals, although it displayed weak activity against 2,2-Diphenyl-1-picrylhydrazyl (DPPH) radicals nih.govqmclab.combioregistry.io. This compound D has also been predicted to possess a high potential as a free radical scavenger (Pa = 0.735) nih.gov.

Free Radical Scavenging Mechanisms

The antioxidant activity observed in Holothuria scabra extracts, attributed to active compounds like this compound, involves free radical scavenging mechanisms bioregistry.io. The extract's ability to scavenge DPPH and NO radicals increased in a dose-dependent manner bioregistry.io. For the H. scabra methanolic extract, the inhibitory concentration 50% (IC50) values for DPPH and NO assays were 244.59 ppm and 14.98 ppm, respectively bioregistry.io. While these values are for the crude extract, they indicate the presence of compounds, including this compound, contributing to antioxidant potential through mechanisms such as proton loss, electron transfer, or hydrogen atom donation bioregistry.ioresearchgate.net.

Table 2: Free Radical Scavenging Activity of Holothuria scabra Methanolic Extract

| Radical Scavenging Assay | IC50 Value (ppm) | Reference |

| DPPH | 244.59 | bioregistry.io |

| NO | 14.98 | bioregistry.io |

Interaction with Oxidative Stress Regulators (e.g., KEAP1)

This compound has been shown to interact with key proteins involved in regulating oxidative stress and inflammation, specifically Kelch ECH associating protein 1 (KEAP1) and inducible nitric oxide synthase (iNOS) proteins nih.govqmclab.combioregistry.io. Molecular docking studies revealed that this compound (along with holothurinoside G) exhibited negative binding affinity values when interacting with the active sites of both KEAP1 and iNOS nih.govqmclab.combioregistry.io. This suggests a strong inhibitory potential against these proteins bioregistry.io.

Molecular dynamics simulations further confirmed the stability of the complexes formed between this compound and KEAP1/iNOS, with RMSD values remaining below 3 Å, indicating stable interactions during the simulation bioregistry.io. This compound binds to KEAP1 at several residues, including Gly364, Gly509, Gly603, Gly462, Ala556, Phe478, Arg483, Tyr525, and Tyr572 nih.gov. The inhibition of KEAP1 by active compounds like this compound can lead to the activation of the Nrf2 pathway, which plays a critical role in cellular defense against oxidative stress.

Immunomodulatory Effects

Triterpene glycosides, a class of compounds to which this compound D belongs, are recognized for their diverse biological activities, including immunomodulatory effects. Saponins (B1172615), which encompass triterpene glycosides, are known to modulate immune responses by activating antigen-presenting cells such as dendritic cells and macrophages. This property enhances their potential as immune-stimulating agents.

However, predictive studies have also presented nuanced findings regarding specific immunomodulatory aspects. For instance, this compound D was predicted to have the lowest potential as a cytokine release inhibitor (Pa = 0.116) in one study nih.gov. This suggests that while this compound may possess general immunomodulatory properties, its effect on cytokine release might be limited or specific compared to other predicted activities.

Antifungal Activities

This compound A, a triterpene glycoside isolated from Holothuria scabra, has demonstrated significant antifungal activities against a range of fungal strains. These activities were observed against human pathogenic fungi, highlighting its potential as an antifungal agent.

Detailed research findings indicate that this compound A is effective against:

Aspergillus fumigatus

Candida pseudotropicalis

Microsporum gypseum

Trichophyton rubrum

Candida albicans

Cryptococcus neoformans

Fonsecaea compacta

The minimum inhibitory concentration (MIC) values for this compound A against these fungal strains range from 1 to 16 µg/mL. Specific MIC values are provided in the table below.

Table 3: Antifungal Activity of this compound A

| Fungal Strain | MIC Value (µg/mL) | Reference |

| Aspergillus fumigatus | 2 | |

| Candida pseudotropicalis | 4 | |

| Microsporum gypseum | 4 | |

| Trichophyton rubrum | 8 | |

| Candida albicans | 8 | |

| Cryptococcus neoformans | ≤ 16 | |

| Fonsecaea compacta | ≤ 16 |

Antimicrobial Activities (Bacterial and Fungal)

This compound and related compounds from sea cucumbers exhibit antimicrobial properties, encompassing both antifungal and, to some extent, antibacterial activities nih.govresearchgate.net. As detailed in section 5.5, this compound A demonstrates potent antifungal activity against various fungal strains.

Regarding bacterial activities, this compound B, a flavonoid glycoside from plant sources, has been reported to possess antimicrobial activity against certain bacteria and fungi nih.gov. Furthermore, extracts from Holothuria scabra have shown antibacterial activity against bacterial strains such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. However, it is important to note that some studies on isolated triterpene glycosides from H. scabra, which include this compound A, indicated potent antifungal activities but no antibacterial effects on Staphylococcus aureus. This suggests that the antibacterial effects observed in crude extracts might be due to the synergistic action of multiple compounds or other constituents present in the extract, rather than solely isolated this compound triterpene glycosides.

Neuroprotective Activities

Research indicates that this compound, particularly this compound D, exhibits neuroprotective potential. Studies involving triterpene glycosides, including this compound D, isolated from Holothuria imitans, have demonstrated the ability to restore mitochondrial viability in neuronal cell lines (Cath.a-differentiated (CAD) and human glial (Oligodendrocytic) hybrid cell line (MO3.13)) treated with neurotoxins like C2-ceramide. phcogj.comphcogj.com This suggests that this compound D may help protect neuronal cells from damage and maintain their functional integrity.

Furthermore, extracts from Holothuria scabra, which are rich in triterpene glycosides such as this compound A, B, and D, have shown neuroprotective and neurorestorative effects in models of Parkinson's disease. researchgate.netnih.gov These extracts were found to improve motor deficits in a mouse model of Parkinson's disease induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). researchgate.netnih.gov At a cellular level, Holothuria scabra extracts attenuated 1-methyl-4-phenylpyridinium (MPP⁺)-induced apoptosis in dopaminergic-like neurons (SH-SY5Y cells) by enhancing Bcl-2 expression, suppressing cleaved Caspase 3, and preventing mitochondrial membrane depolarization. researchgate.netnih.gov This suggests a mechanism of action involving the preservation of mitochondrial function and inhibition of apoptotic pathways.

The following table summarizes key findings related to this compound's neuroprotective activities:

| Compound/Extract | Model System | Observed Effect | Mechanism/Notes | Source |

| This compound D | CAD and MO3.13 cell lines (treated with C2-ceramide) | Regained mitochondrial viability | Statistically significant results (p<0.05) phcogj.comphcogj.com | phcogj.comphcogj.com |

| Holothuria scabra extract (containing this compound A, B, D) | MPTP-induced mouse model of PD | Improved motor deficits | Likely mediated by protection and restoration of dopaminergic neurons and fibers researchgate.netnih.gov | researchgate.netnih.gov |

| Holothuria scabra extract (containing this compound A, B, D) | MPP⁺-induced SH-SY5Y cells | Attenuated apoptosis | Enhanced Bcl-2, suppressed cleaved Caspase 3, prevented mitochondrial membrane depolarization researchgate.netnih.gov | researchgate.netnih.gov |

Other Noted Biological Effects

Beyond its neuroprotective capabilities, this compound and related compounds have demonstrated other significant biological activities, including α-glucosidase inhibition and pest repellent properties.

α-Glucosidase Inhibition

While direct studies specifically on this compound's α-glucosidase inhibitory activity are less prevalent in the provided search results, other saponins and compounds from natural sources have shown such effects. Saponins, a class of compounds to which this compound belongs, have been broadly studied for various pharmacological effects, including reducing blood glucose. researchgate.net Alpha-glucosidase inhibitors are a key therapeutic strategy for managing hyperglycemia in type 2 diabetes by lowering the digestion and absorption of carbohydrates. mdpi.comfrontiersin.org Research on other plant extracts, such as Scutellaria edelbergii and Coffea canephora husk, has demonstrated appreciable α-glucosidase inhibitory activity, indicating the potential for natural compounds to act as such inhibitors. mdpi.comrsc.org

Pest Repellent Properties

This compound D, isolated from Holothuria atra, has been investigated for its insecticidal properties. bioone.org Studies have shown that this compound D exhibits toxicity as a contact toxin against Spodoptera litura larvae, a common agricultural pest. bioone.org The median lethal dose (LD50) for this compound D against S. litura larvae was reported as 10.30 mg/ml. bioone.org This suggests its potential as a natural alternative for pest control, aligning with the broader recognition of saponins having effects such as inhibiting growth, preventing eating, and exhibiting cytotoxic and insecticide activity against pests. researchgate.netjournalajriz.com Natural pesticides derived from sources like saponins are often considered safer for humans and the environment compared to synthetic alternatives. bioone.orgjournalajriz.commdpi.com

The following table details the insecticidal activity of this compound D:

| Compound | Target Pest | Application Method | LD50 (mg/ml) | Source |

| This compound D | Spodoptera litura larvae | Topical application | 10.30 | bioone.org |

Mechanistic Insights into Scabraside S Biological Actions

Membranolytic Properties and Cellular Membrane Interactions

Triterpene glycosides, including Scabraside, are well-documented for their membranolytic properties, which are fundamental to many of their observed biological activities. These compounds interact directly with cellular membranes, leading to structural and functional alterations.

This compound and other triterpene glycosides exert marked membranolytic effects, characterized by an increase in membrane permeability, a loss of barrier function, and, in some cases, the rupture of the cell membrane nih.govresearchgate.net. This disruption of the lipid bilayer is considered a basic mechanism underlying their diverse biological activities researchgate.net. However, studies using molecular dynamics simulations have indicated that this compound and holothurinoside G may be challenging to penetrate the cell plasma membrane, evidenced by a high energy transfer value in the lipid acyl chain region of phospholipids. This suggests that while they interact with the membrane, their primary action might occur at the surface or require specific delivery mechanisms to facilitate intracellular entry.

A crucial aspect of this compound's membrane interaction involves its ability to form complexes with Δ5(6)-sterols present in cellular membranes, most notably cholesterol nih.govresearchgate.net. This interaction is a hallmark of saponins (B1172615), a class of compounds to which this compound belongs. The formation of these saponin-sterol complexes induces significant changes in the physicochemical properties of cell membranes researchgate.net. As the concentration of these complexes within the membrane increases, aggregation phenomena can occur, potentially leading to pore formation and ultimately inducing membrane permeabilization and cell death researchgate.net.

The interaction of this compound with membrane sterols, particularly cholesterol, leads to significant changes in the physicochemical properties of cell membranes, including alterations in their stability, permeability, and microviscosity researchgate.net. These changes in cellular microviscosity reflect a modulation of membrane fluidity, which can impact various membrane-associated cellular functions.

Intracellular Signaling Pathway Modulation

Beyond its direct membrane interactions, this compound, particularly this compound D, significantly modulates several intracellular signaling pathways, influencing processes such as apoptosis, metastasis, and inflammation.

This compound D has been shown to regulate the expression of several genes critical for cell survival, apoptosis, and metastasis. In human cholangiocarcinoma (HuCCA) cells and hepatocellular carcinoma (HepG2) cells, this compound D effectively induces apoptosis by decreasing the expression of the anti-apoptotic gene Bcl-2 and increasing the expression of the pro-apoptotic gene Bax, thereby enhancing the Bax/Bcl-2 ratio. This leads to the activation of caspase-3, a key effector caspase in the apoptotic cascade.

Furthermore, this compound D significantly impacts genes associated with cancer invasion and metastasis. It has been observed to decrease the gene expression of matrix metalloproteinase-9 (MMP-9), urokinase plasminogen activator (uPA), and vascular endothelial growth factor-C (VEGF-C). These genes play crucial roles in lymphangiogenesis and the invasive potential of cancer cells.

This compound D also modulates inflammatory and pro-tumorigenic pathways by significantly decreasing the gene expression of inducible nitric oxide synthase (iNOS) and Signal Transducer and Activator of Transcription 3 (STAT-3). The inhibition of iNOS and STAT-3 expression is vital for blocking proteolytic enzymes like MMP-9, thereby contributing to anti-invasion and anti-metastasis effects.

Table 1: Influence of this compound D on Key Gene Expression Levels

| Gene | Effect of this compound D Treatment | Associated Cellular Process | Reference |

| Bcl-2 | Decreased expression | Anti-apoptotic, cell survival | |

| Bax | Increased expression | Pro-apoptotic | |

| Caspase-3 | Increased expression | Apoptosis induction | |

| MMP-9 | Decreased expression | Extracellular matrix degradation, invasion, metastasis | |

| uPA | Decreased expression | Extracellular matrix degradation, invasion, metastasis | |

| VEGF-C | Decreased expression | Lymphangiogenesis, metastasis | |

| iNOS | Decreased expression | Inflammation, pro-tumorigenic function, proteolytic enzyme activation | |

| STAT-3 | Decreased expression | Inflammation, pro-tumorigenic function, cell proliferation, invasion |

In silico studies have provided evidence that this compound D possesses the potential to act as an inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NFκB) transcription factor. NFκB plays a significant role in regulating inflammation and carcinogenesis, modulating the expression of numerous cancer-related genes, cytokines, and chemokines. Molecular docking and dynamic simulations suggest that this compound D can bind to the active site of the NFκB protein, similar to known NFκB inhibitors like caffeic acid phenethyl ester (CAPE), and can form stable complexes with NFκB. This inhibitory effect on NFκB activity positions this compound D as a promising candidate for further investigation as an anti-inflammatory and anticancer agent.

Table 2: Binding Affinity of this compound D to NFκB

| Compound | Target Protein | Binding Affinity (kcal/mol) | Reference |

| This compound D | NFκB | -6.6 to -7.2 (range) | |

| CAPE (Control) | NFκB | -5.8 |

Receptor Tyrosine Kinase (RTK) and Kinase Insert Domain-containing Receptor (KDR) Signaling Pathways

This compound D, a sulfated triterpene glycoside isolated from the sea cucumber Holothuria scabra, has demonstrated significant anti-proliferative and apoptosis-inducing properties across various human cancer cell lines, including human cholangiocarcinoma (HuCCA), hepatocellular carcinoma (HepG2), and others researchgate.netmrc.ac.uknih.govidrblab.net. While the direct binding or phosphorylation modulation of Receptor Tyrosine Kinases (RTKs) and Kinase Insert Domain-containing Receptor (KDR) by this compound D is not explicitly detailed in current research, mechanistic insights can be inferred through its classification and observed downstream effects on related signaling components.

RTKs are a critical class of cell surface receptors that, upon ligand binding, initiate intracellular signaling cascades vital for cellular processes such as growth, differentiation, metabolism, and apoptosis maranatha.edubiotech-asia.orgresearchgate.net. Dysregulation of RTK signaling pathways, including the RAS/MAPK and PI3K/Akt pathways, is frequently implicated in cancer development and progression, making them significant targets for therapeutic intervention researchgate.netharvard.edufrontiersin.org. KDR, also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), is a prominent RTK that serves as the primary mediator of VEGF-driven responses in endothelial cells and plays a crucial role in both physiological and pathological angiogenesis biotech-asia.orgresearchgate.net. Activation of KDR leads to a cascade of downstream signaling events, including the PLC-gamma, PKC-Raf kinase-MEK-MAPK pathway, and the PI3K-Akt pathway, which are essential for endothelial cell proliferation, migration, and survival researchgate.netidrblab.net. Inhibition of KDR/VEGFR2 has shown therapeutic efficacy in cancer due to its role in angiogenesis nih.gov.

Research indicates that other sulfated triterpene glycosides, such as philinopside A and philinopside E, which belong to the same class of compounds as this compound D, exert their anti-angiogenic and anti-cancer effects partly through modulating RTK and KDR signaling pathways mrc.ac.uk. This suggests a potential for similar mechanistic involvement by this compound D.

Crucially, studies on this compound D have revealed its ability to significantly decrease the expression of Vascular Endothelial Growth Factor C (VEGF-C) in human cholangiocarcinoma (HuCCA) cells mrc.ac.uk. VEGF-C is a key ligand involved in lymphangiogenesis and the invasion and metastasis of cancer cells mrc.ac.uktorvergata.it. It is known to bind to and activate KDR (VEGFR2) and VEGFR3, thereby promoting the formation of new lymphatic vessels and contributing to tumor progression torvergata.itnih.gov. By downregulating VEGF-C expression, this compound D indirectly impacts the signaling pathways mediated by KDR and other VEGF receptors, thereby contributing to its observed anti-metastatic and anti-lymphangiogenic effects mrc.ac.uk.

Furthermore, this compound D's broader mechanistic actions in HuCCA cells involve the suppression of inducible nitric oxide synthase (iNOS) and Signal Transducer and Activator of Transcription 3 (STAT-3) gene expression mrc.ac.uk. This suppression leads to a decrease in the expression of pro-survival and pro-metastatic factors such as Bcl-2, Matrix Metalloproteinase-9 (MMP-9), and Urokinase-type Plasminogen Activator (uPA), while simultaneously increasing the expression of pro-apoptotic caspase-3 mrc.ac.uk. These effects collectively contribute to the induction of apoptosis and inhibition of metastasis in HuCCA tumor xenografts mrc.ac.uk. The observed decrease in VEGF-C expression is part of this broader cascade, highlighting this compound D's multi-faceted approach to inhibiting cancer progression, which includes an indirect influence on KDR-mediated processes.

The detailed research findings regarding this compound D's impact on key molecular targets and biological processes in HuCCA cells are summarized below:

Table 1: Effects of this compound D on Key Molecular Targets and Biological Processes in HuCCA Cells

| Target/Process | Effect of this compound D Treatment | Reference |

| VEGF-C gene expression | Decreased | mrc.ac.uk |

| Lymphangiogenesis | Inhibited | mrc.ac.uk |

| Cancer cell invasion | Inhibited | mrc.ac.uk |

| Cancer cell metastasis | Inhibited | mrc.ac.uk |

| iNOS gene expression | Decreased | mrc.ac.uk |

| STAT-3 gene expression | Decreased | mrc.ac.uk |

| Bcl-2 expression | Decreased | mrc.ac.uk |

| Caspase-3 gene expression | Increased | mrc.ac.uk |

(Note: In an interactive digital environment, this table would allow for sorting, filtering, and detailed view on demand.)

Preclinical Research Models and Methodologies

In Vitro Cellular Assays

In vitro cellular assays are fundamental tools for assessing the direct effects of Scabraside on various cell types, particularly cancer cells. These assays provide insights into cellular viability, proliferation, programmed cell death (apoptosis), and the ability of cells to migrate and invade.

Cell Viability and Proliferation Assays (e.g., MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to determine cell viability and proliferation, based on the metabolic activity of living cells waocp.orgtakarabio.com. Studies have consistently shown that this compound D significantly reduces the viability and proliferation of various cancer cell lines in a dose-dependent manner.

For instance, this compound D demonstrated a potent inhibitory effect on human cholangiocarcinoma (HuCCA) cells, with a 50% inhibitory concentration (IC50) of approximately 12.8 ± 0.05 µg/mL after 24 hours of treatment waocp.orgresearchgate.netmdpi.com. Its efficacy in decreasing HuCCA cell viability was comparable to that of 5-fluorouracil (B62378) (5-FU), a conventional chemotherapeutic agent, at equivalent concentrations waocp.orgmdpi.com.

Similarly, in human hepatocellular carcinoma (HepG2) cells, this compound D significantly decreased cell viability in a dose-dependent manner, achieving an IC50 of 55.76 ± 0.255 µg/mL at 24 hours cabidigitallibrary.org. Beyond these specific cell lines, this compound D has also exhibited antiproliferative properties against a broader spectrum of cancer cells, including mouse leukemic cells (P-388), human lung cancer cells (A-549), gastric cancer cells (MKN-28), human colorectal cancer cells (HCT-116), and human breast cancer cells (MCF-7) waocp.orgcabidigitallibrary.org. Notably, when tested on non-cancerous BHK-21 cells, this compound D at concentrations ranging from 25 to 100 µg/mL maintained cell viability above 50%, suggesting a degree of selective cytotoxicity towards cancer cells cabidigitallibrary.org.

Table 1: IC50 Values of this compound D on Various Cancer Cell Lines

| Cell Line | IC50 (µg/mL) | Treatment Duration | Reference |

| Human Cholangiocarcinoma (HuCCA) | 12.8 ± 0.05 | 24 hours | waocp.orgresearchgate.netmdpi.com |

| Human Hepatocellular Carcinoma (HepG2) | 55.76 ± 0.255 | 24 hours | cabidigitallibrary.org |

Apoptosis Detection Methods (e.g., Hoechst Staining, Gene Expression Analysis of Apoptotic Markers)

Apoptosis, or programmed cell death, is a critical mechanism by which many anticancer agents exert their effects. This compound D has been shown to induce apoptosis in various cancer cell lines through multiple detection methods.

In HuCCA cells, treatment with this compound D led to characteristic morphological changes associated with apoptosis, including cellular shrinkage, chromatin condensation, irregularly fragmented pyknotic, and karyorrhetic nuclei waocp.org. These changes were confirmed by Hoechst 33342 staining and further supported by the observation of DNA ladder formation, indicative of internucleosomal DNA fragmentation waocp.orgresearchgate.net.

Molecular analysis of apoptosis-related gene expression revealed that this compound D treatment in HuCCA cells resulted in a dose-dependent increase in the expression of pro-apoptotic Bax and caspase-3, coupled with a decrease in the anti-apoptotic Bcl-2 waocp.orgresearchgate.net. This shift led to an increased Bax/Bcl-2 mRNA ratio, a key indicator of mitochondrial pathway-mediated apoptosis waocp.orgcabidigitallibrary.org.

Similar findings were reported in HepG2 cells, where this compound D induced morphological hallmarks of apoptosis such as cell shrinkage, nuclear chromatin condensation, and nuclear fragmentation, as observed via Hoechst 33342 staining cabidigitallibrary.orgcabidigitallibrary.org. Quantitative real-time PCR (qPCR) analysis in HepG2 cells further corroborated these findings, demonstrating that this compound D up-regulated Bax and Caspase-3 while down-regulating Bcl-2 expressions in a dose-dependent manner cabidigitallibrary.orgcabidigitallibrary.org. This compound B has also been noted for its ability to induce apoptosis in HL-60 leukemia cells mdpi.com.

Table 2: Effects of this compound D on Apoptosis-Related Gene Expression

| Cell Line | Gene/Ratio | Effect of this compound D | Reference |

| HuCCA | Bax | Increased (dose-dependent) | waocp.orgresearchgate.net |

| HuCCA | Bcl-2 | Decreased (dose-dependent) | waocp.orgresearchgate.net |

| HuCCA | Caspase-3 | Increased (dose-dependent) | waocp.orgresearchgate.net |

| HuCCA | Bax/Bcl-2 Ratio | Increased (dose-dependent) | waocp.orgresearchgate.net |

| HepG2 | Bax | Up-regulated (dose-dependent) | cabidigitallibrary.orgcabidigitallibrary.org |

| HepG2 | Bcl-2 | Down-regulated (dose-dependent) | cabidigitallibrary.orgcabidigitallibrary.org |

| HepG2 | Caspase-3 | Up-regulated (dose-dependent) | cabidigitallibrary.orgcabidigitallibrary.org |

| HepG2 | Bax/Bcl-2 Ratio | Enhanced | cabidigitallibrary.orgcabidigitallibrary.org |

Cell Migration and Invasion Assays

Cell migration and invasion are critical processes in cancer metastasis. In vitro assays, such as scratch assays or transwell assays, are employed to assess the ability of cells to move and penetrate barriers sigmaaldrich.comfrontiersin.orgnih.govnih.gov.

Research has shown that this compound D significantly decreased the migration of HuCCA cells in a dose-dependent manner waocp.orgresearchgate.net. This inhibitory effect on cell migration suggests a potential role for this compound D in suppressing the metastatic spread of cancer cells. Further in vivo studies, discussed in the subsequent section, also support the anti-metastatic properties of this compound D researchgate.netwaocp.org.

In Vivo Animal Models

In vivo animal models, particularly xenograft models, are indispensable for evaluating the antitumor efficacy of compounds in a living system, providing a more comprehensive understanding of their effects on tumor growth and progression.

Xenograft Models for Tumor Growth Inhibition Studies

Xenograft models involve implanting human cancer cells into immunodeficient mice, allowing the study of tumor growth and response to treatment in a physiological environment nih.gov. This compound D has been successfully tested in such models to assess its tumor growth inhibitory effects.

In studies using BALB/cMlac-nu nude mice inoculated with HuCCA cells, intraperitoneal injection of this compound D at a dose of 1 mg/kg/day for 21 days significantly suppressed tumor growth waocp.orgmdpi.comwaocp.org. At the end of the experiment, the average tumor size and weight in the this compound D-treated group were notably smaller than those in the control group waocp.org.

Histopathological and molecular analyses of the xenografted tumors revealed that this compound D induced apoptosis in vivo, mirroring the in vitro findings. Treated HuCCA xenografts exhibited signs of apoptosis, including cell shrinkage, nuclear condensation, nuclear fragmentation, and positive staining in TUNEL assays (Terminal deoxynucleotidyl transferase dUTP nick end labeling), which detects DNA fragmentation researchgate.netwaocp.org.

Furthermore, this compound D treatment in the xenograft model significantly reduced lymphatic vessel density (LVD), indicating an anti-lymphangiogenic effect researchgate.netwaocp.org. Quantitative real-time PCR analysis of tumor tissues showed that this compound D significantly decreased the gene expression of vascular endothelial growth factor C (VEGF-C), matrix metalloproteinase-9 (MMP-9), and urokinase-type plasminogen activator (uPA) researchgate.netwaocp.org. These molecules are crucial mediators of lymphangiogenesis, cell invasion, and metastasis, highlighting this compound D's potential to inhibit tumor spread researchgate.netwaocp.org. The compound also led to a decrease in inducible nitric oxide synthase (iNOS) and Signal Transducer and Activator of Transcription 3 (STAT-3) gene expression, which are implicated in cancer progression and metastasis researchgate.netwaocp.org.

Table 3: Effects of this compound D on Gene Expression in HuCCA Xenografts

| Gene/Protein | Effect of this compound D | Role in Cancer | Reference |

| Bcl-2 | Decreased | Anti-apoptotic | researchgate.netwaocp.org |

| Caspase-3 | Increased | Pro-apoptotic | researchgate.netwaocp.org |

| VEGF-C | Decreased | Lymphangiogenesis, Metastasis | researchgate.netwaocp.org |

| MMP-9 | Decreased | Invasion, Metastasis | researchgate.netwaocp.org |

| uPA | Decreased | Invasion, Metastasis | researchgate.netwaocp.org |

| iNOS | Decreased | Cancer Progression, Metastasis | researchgate.netwaocp.org |

| STAT-3 | Decreased | Cancer Progression, Metastasis | researchgate.netwaocp.org |

Computational and In Silico Approaches

Computational and in silico methods leverage bioinformatics and molecular modeling to predict and analyze the interactions of compounds with biological targets, offering insights into potential mechanisms of action and guiding experimental research.

This compound D has been a subject of in silico investigations, particularly concerning its potential as an inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells (NFκB) tjnpr.orgresearchgate.nettjnpr.orgajol.info. NFκB is a protein complex that plays a significant role in regulating inflammation and carcinogenesis tjnpr.orgresearchgate.nettjnpr.orgajol.info. Molecular docking studies have indicated that this compound D may bind to the active site of the NFκB protein, demonstrating a binding mode similar to that of caffeic acid phenethyl ester (CAPE), a known NFκB inhibitor tjnpr.orgresearchgate.nettjnpr.orgajol.info. Furthermore, molecular dynamics simulations have shown that this compound D can form stable complexes with NFκB for up to 70 nanoseconds, suggesting a robust interaction tjnpr.orgresearchgate.nettjnpr.orgajol.info. Predictive analyses have also assigned this compound D a high potential as an anticarcinogenic agent (Pa = 0.855) tjnpr.org.

Beyond this compound D, other this compound variants, such as this compound A and this compound B, have been identified in in silico studies as possessing high affinity for apoptotic receptors in lung cancer cells, suggesting their potential as anti-lung cancer agents nih.gov. Computational approaches, including Hypermatrix, IMPALA, and Big Monolayer simulation models, have also been employed to investigate the interactions between saponins (B1172615), including this compound B, and model plasma membranes, contributing to the understanding of their biophysical mechanisms uliege.be.

Molecular Docking and Dynamics Simulations for Target Protein Interactions

Molecular docking and dynamics simulations have been extensively employed to investigate the binding capabilities and stability of this compound with specific proteins implicated in disease pathways. These computational techniques allow for the prediction of binding poses, affinities, and the dynamic behavior of ligand-protein complexes.

Methodologies Employed The three-dimensional (3D) structures of this compound and the target proteins are typically sourced from public databases such as PubChem and the Research Collaboratory for Structural Bioinformatics Protein Data Bank (RCSB PDB) researchgate.netnih.govresearchgate.net. Molecular docking studies are commonly performed using software like AutoDock Vina researchgate.netnih.govtjnpr.org. This software is utilized to predict the optimal binding orientation of this compound within the active site of target proteins and to estimate the binding affinity researchgate.netnih.govtjnpr.orgjscimedcentral.com. Following docking, molecular dynamics (MD) simulations are conducted using tools such as Yet Another Scientific Artificial Reality Application (YASARA) researchgate.netnih.gov. MD simulations provide a more comprehensive understanding of the stability and conformational changes of the protein-ligand complex over time, evaluating parameters such as Root Mean Square Deviation (RMSD), radius of gyration, number of hydrogen bonds, and molecular dynamic binding energy researchgate.netresearchgate.net.

Detailed Research Findings

This compound has demonstrated significant interactions with several key proteins, suggesting its potential in various therapeutic applications.

Interactions with KEAP1 and iNOS Proteins: this compound, alongside holothurinoside G, has shown promising interactions with Kelch ECH associating protein 1 (KEAP1) and inducible nitric oxide synthase (iNOS) proteins researchgate.netnih.gov. Molecular docking analyses revealed that this compound exhibited the most negative binding affinity values when interacting with the active sites of both KEAP1 and iNOS researchgate.netnih.gov. Subsequent molecular dynamics simulations further confirmed that this compound formed stable complexes with these proteins researchgate.netnih.govresearchgate.net. The stability of these complexes was assessed through various metrics, including RMSD, radius of gyration, the formation of hydrogen bonds, and molecular dynamic binding energy researchgate.netresearchgate.net. These findings predict this compound's potential as an antioxidant and anti-inflammatory agent by modulating KEAP1 and iNOS pathways researchgate.netnih.gov.

Interactions with NFκB Protein: this compound D (PubChem CID: 159134), which is identified as this compound, has been investigated for its inhibitory potential against the nuclear factor kappa-light-chain-enhancer of activated B cell (NFκB) protein researchgate.nettjnpr.orgresearchgate.net. Molecular docking studies indicated that this compound D could bind to the active site of the NFκB protein, exhibiting a binding pattern similar to that of caffeic acid phenethyl ester (CAPE), a known NFκB inhibitor used as a positive control tjnpr.orgresearchgate.nettjnpr.org. Molecular dynamics simulations further supported these docking results, demonstrating that this compound D formed stable complexes with NFκB for up to 70 nanoseconds (ns) tjnpr.orgresearchgate.nettjnpr.org. This stability suggests that this compound D could act as an NFκB inhibitor, positioning it as a promising candidate for anti-inflammatory and anticancer agents tjnpr.orgresearchgate.nettjnpr.org. Furthermore, computational predictions indicated that this compound D possesses a high potential as an anticarcinogenic compound (Pa = 0.855) tjnpr.org.

Summary of Molecular Docking and Dynamics Simulation Findings for this compound

| Target Protein | Docking Software | Dynamics Software | Key Findings (Binding Affinity/Stability) | References |

| KEAP1 | AutoDock Vina | YASARA | Most negative binding affinity; stable complex in MD simulations (RMSD, radius of gyration, hydrogen bonds, binding energy, RMSF analysis) | researchgate.netnih.govresearchgate.net |

| iNOS | AutoDock Vina | YASARA | Most negative binding affinity; stable complex in MD simulations (RMSD, radius of gyration, hydrogen bonds, binding energy, RMSF analysis) | researchgate.netnih.govresearchgate.net |

| NFκB | AutoDock Vina (Pyrx 0.8) | Not specified (dynamic molecular result analysis) | Binds to active site similar to CAPE; stable complex for up to 70 ns; high anticarcinogenic potential (Pa = 0.855) | tjnpr.orgresearchgate.nettjnpr.org |

Comparative Analysis with Other Sea Cucumber Triterpene Glycosides

Structural Similarities and Differences among Glycoside Classes

Sea cucumber triterpene glycosides are broadly classified into holostane and non-holostane types. The defining feature of holostane-type glycosides is the presence of a lanostane-derived aglycone with a γ(18,20)-lactone ring. semanticscholar.orgnih.gov Further classification is based on the position of double bonds in the aglycone's steroid nucleus, primarily into holost-9(11)-ene and holost-7(8)-ene types. mdpi.com

The carbohydrate moiety, typically attached at the C-3 position of the aglycone, consists of two to six sugar units. mdpi.com Common monosaccharides include D-xylose, D-quinovose, D-glucose, and 3-O-methyl-D-glucose. mdpi.commdpi.com The sequence and branching of this sugar chain, along with the presence and position of sulfate (B86663) groups, contribute significantly to the structural diversity and are considered valuable chemotaxonomic markers. uantwerpen.be For instance, the first sugar unit attached to the aglycone is almost always xylose, and 3-O-methylglucose is typically a terminal unit. uantwerpen.be Sulfation commonly occurs at the C-4 position of the xylose unit. mdpi.com

Comparative Biological Efficacy and Mechanistic Parallels

The biological activities of sea cucumber triterpene glycosides, including cytotoxicity against cancer cells, are largely attributed to their interactions with cell membranes. phcogj.com These amphiphilic molecules can form complexes with membrane sterols, leading to pore formation, increased membrane permeability, and ultimately cell lysis. semanticscholar.org

The structure of both the aglycone and the carbohydrate chain influences this membranotropic activity. For example, the presence of a 12α-hydroxy group and a Δ9(11) double bond in the holostane aglycone is often associated with higher cytotoxicity. semanticscholar.org The length and composition of the sugar chain also play a crucial role; for instance, the presence of a linear tetrasaccharide is significant for membranotropic action. vliz.be The sulfation pattern is another critical factor, with sulfated glycosides generally exhibiting greater potency than their non-sulfated counterparts, possibly due to increased hydrophilicity and easier diffusion in aqueous environments. uantwerpen.bevliz.be

Many of these glycosides induce apoptosis in cancer cells. For example, Scabraside D has been shown to induce apoptosis in human cholangiocarcinoma cells by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax and caspase-3. nih.govnih.gov This suggests a common mechanistic pathway for the anticancer effects of these compounds, targeting the intrinsic apoptotic pathway.

This compound A, this compound B, this compound D, and other this compound Variants

Scabrasides are a subgroup of holostane triterpene glycosides isolated from the sea cucumber Holothuria scabra. researchgate.netresearchgate.net They share a common structural framework but differ in the side chains of their aglycones and modifications to their sugar moieties.

This compound A features a holostane-type aglycone with hydroxyl groups at C-12 and C-17 and a double bond at C-9(11). researchgate.net Its structure has been elucidated using NMR and mass spectrometry techniques. mdpi.comfrdc.com.au

This compound B shares the same core aglycone structure as this compound A but differs in its side chain. researchgate.netekb.eg Both this compound A and B have demonstrated significant in vitro cytotoxicity against various human tumor cell lines. researchgate.netresearchgate.net

This compound D is a sulfated triterpene glycoside that has been extensively studied for its anticancer properties. researchgate.netresearchgate.net It has been shown to inhibit the proliferation of several cancer cell lines, including human cholangiocarcinoma, by inducing apoptosis. nih.govresearchgate.net It also exhibits anti-metastatic properties by suppressing factors involved in lymphangiogenesis and invasion, such as VEGF-C, MMP-9, and uPA. nih.gov

The following table summarizes key features of these this compound variants:

| Compound | Key Structural Features | Notable Biological Activities |

| This compound A | Holostane aglycone with 12-OH, 17-OH, and 9(11)-ene | Cytotoxicity against human tumor cell lines researchgate.net |

| This compound B | Same aglycone core as this compound A, differs in the side chain | Cytotoxicity against human tumor cell lines researchgate.net |

| This compound D | Sulfated holostane triterpene glycoside | Induces apoptosis and inhibits metastasis in human cholangiocarcinoma nih.govnih.gov |

Fuscocineroside C and Other Holothurin (B576866) Family Glycosides

The holothurin family encompasses a broad range of triterpene glycosides, including the fuscocinerosides, which are primarily isolated from Holothuria fuscocinerea. nih.gov

Fuscocineroside C is structurally similar to this compound D and other holothurins like Holothurin A. researchgate.netresearchgate.net It possesses a holostane aglycone and a tetrasaccharide chain, which is a common feature among these related compounds. nih.gov Fuscocineroside C has demonstrated potent cytotoxic activity against various cancer cell lines, including gastric, breast, and lung carcinoma. phcogj.comresearchgate.net In some studies, it has shown higher anticancer activity compared to this compound D against specific cell lines. phcogj.comresearchgate.net

Other notable holothurins include:

Holothurin A : One of the first triterpene glycosides to be isolated and characterized. It serves as a benchmark for comparing the structures and activities of newly discovered glycosides. researchgate.net

Echinoside A : Structurally similar to this compound D, differing in substitutions on the aglycone side chain. researchgate.netresearchgate.net

The comparative cytotoxicity of Fuscocineroside C and this compound D against several cancer cell lines is presented below:

| Compound | Cell Line | IC50 (µmol/L) |

| Fuscocineroside C | MKN-28 (gastric cancer) | 0.92 phcogj.comresearchgate.net |

| MCF-7 (breast adenocarcinoma) | Not specified | |

| A-549 (lung carcinoma) | 1.21 phcogj.comresearchgate.net | |

| This compound D | MKN-28 (gastric cancer) | Not specified |

| MCF-7 (breast adenocarcinoma) | Not specified | |

| A-549 (lung carcinoma) | Not specified | |

| Overall range for both | 0.92 to 2.61 researchgate.netphcogj.com |